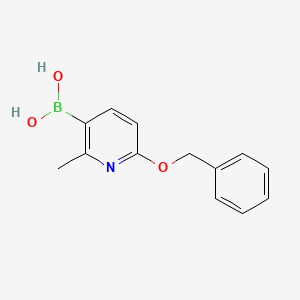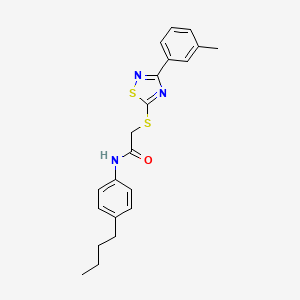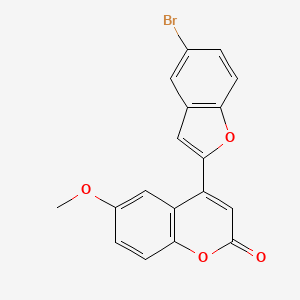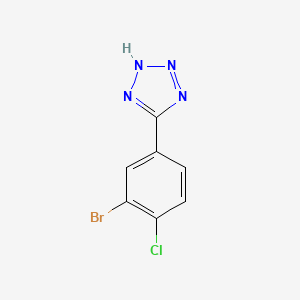
6-(Benzyloxy)-2-methylpyridine-3-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(Benzyloxy)-2-methylpyridine-3-boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are known for their versatility in various chemical reactions, particularly in the field of organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, boronic acids are typically synthesized through a reaction of a Grignard or organolithium reagent with a trialkyl borate .Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with a boronic acid group and a benzyloxy group attached .Chemical Reactions Analysis
Boronic acids are known for their role in Suzuki reactions, which are used to form carbon-carbon bonds . They can also undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis
While specific properties for this compound were not found, boronic acids in general are typically solid at room temperature, and many are soluble in organic solvents .Aplicaciones Científicas De Investigación
Dendritic Nanostructures Synthesis
Researchers have developed a synthetic strategy for constructing boron-based macrocycles and dendrimers. This process involves the condensation of aryl- and alkylboronic acids with dihydroxypyridine, leading to the formation of pentameric macrocycles connected by dative B-N bonds. Such assemblies, characterized crystallographically, showcase boron atoms as chiral centers with a high degree of diastereoselectivity. This method allows for the creation of dendritic nanostructures with a pentameric macrocyclic core and peripheral amino or aldehyde groups, enabling further functionalization for various applications (Christinat, Scopelliti, & Severin, 2007).
Diol Recognition and Discrimination
In the field of analytical chemistry, fluorinated boronic acid-appended bipyridinium salts have been synthesized to detect and differentiate diol-containing bioanalytes via (19)F NMR spectroscopy. This approach uses a water-soluble array of boronic acid receptors to discriminate among various sugars and catechols at physiological conditions, demonstrating the potential of boronic acids in selective sensing applications (Axthelm, Görls, Schubert, & Schiller, 2015).
Advanced Boronic Acid Chemistry
The chemistry of boronic acids is pivotal in synthetic organic chemistry, material science, and drug discovery. Studies have highlighted the unique properties of boronic acids, such as their ability to form stable complexes with diols, which is crucial for the development of sensors, catalysis, and organic synthesis methodologies. The exploration of boronic acids in creating new synthetic pathways, understanding their reaction mechanisms, and applying them in the development of novel materials and therapeutic agents underscores their versatility and importance in scientific research (Bao, 2006).
Mecanismo De Acción
Target of Action
Boronic acids are commonly used in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This suggests that the compound may interact with palladium catalysts and other organic groups in this process .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the compound likely participates in two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group . In transmetalation, the boronic acid group of the compound, a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in the suzuki-miyaura cross-coupling reaction suggests it may influence pathways related to carbon-carbon bond formation .
Result of Action
Its role in the suzuki-miyaura cross-coupling reaction suggests it contributes to the formation of new carbon-carbon bonds , which could influence the structure and properties of resulting organic compounds .
Action Environment
The suzuki-miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound may exhibit stability and efficacy under a variety of conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-methyl-6-phenylmethoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO3/c1-10-12(14(16)17)7-8-13(15-10)18-9-11-5-3-2-4-6-11/h2-8,16-17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJYOZGGBIHFAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCC2=CC=CC=C2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2815999.png)

![2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/no-structure.png)
![2-[[1-(2,2-Difluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2816005.png)

![2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B2816009.png)
![4-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2816011.png)


![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2816015.png)

![2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2816017.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2816018.png)
